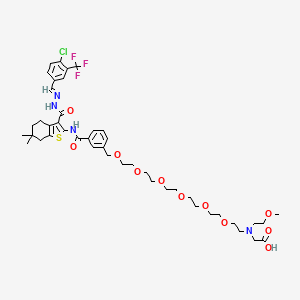
NaPi2b-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NaPi2b-IN-1 is a potent and orally active inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). This compound has an IC50 of 64 nM and is primarily expressed in the small intestine, lungs, and testes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NaPi2b-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production scale and regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
NaPi2b-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Applications De Recherche Scientifique
NaPi2b-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study phosphate transport mechanisms and to develop new inhibitors.
Biology: Investigated for its role in phosphate homeostasis and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions related to phosphate imbalance, such as hyperphosphatemia.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting phosphate transport
Mécanisme D'action
NaPi2b-IN-1 exerts its effects by inhibiting the sodium-dependent phosphate transport protein 2b (NaPi2b). This inhibition disrupts phosphate homeostasis, leading to decreased phosphate absorption in the small intestine and other tissues. The molecular targets and pathways involved include the NaPi2b protein and associated signaling pathways that regulate phosphate transport and homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lifastuzumab Vedotin: An antibody-drug conjugate targeting NaPi2b, used in cancer therapy.
Upifitamab Rilsodotin: Another antibody-drug conjugate targeting NaPi2b, with applications in oncology
Uniqueness
NaPi2b-IN-1 is unique due to its potent and selective inhibition of NaPi2b, making it a valuable tool for studying phosphate transport and developing new therapeutic strategies. Its oral activity and specific targeting of NaPi2b distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C44H58ClF3N4O11S |
|---|---|
Poids moléculaire |
943.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[[3-[[3-[[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]carbamoyl]-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-2-yl]carbamoyl]phenyl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-(2-methoxyethyl)amino]acetic acid |
InChI |
InChI=1S/C44H58ClF3N4O11S/c1-43(2)10-9-34-37(27-43)64-42(39(34)41(56)51-49-28-31-7-8-36(45)35(26-31)44(46,47)48)50-40(55)33-6-4-5-32(25-33)30-63-24-23-62-22-21-61-20-19-60-18-17-59-16-15-58-14-12-52(11-13-57-3)29-38(53)54/h4-8,25-26,28H,9-24,27,29-30H2,1-3H3,(H,50,55)(H,51,56)(H,53,54)/b49-28+ |
Clé InChI |
KDDSSBXRLQRJDR-GBIUOOPFSA-N |
SMILES isomérique |
CC1(CCC2=C(C1)SC(=C2C(=O)N/N=C/C3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |
SMILES canonique |
CC1(CCC2=C(C1)SC(=C2C(=O)NN=CC3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
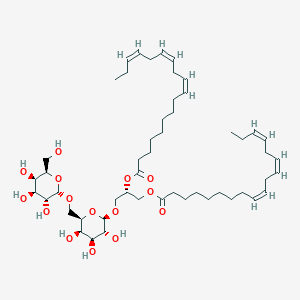

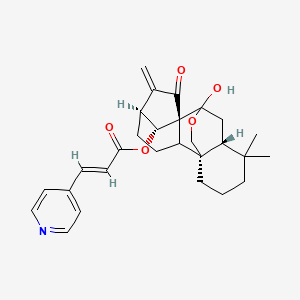
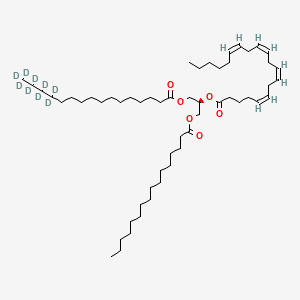
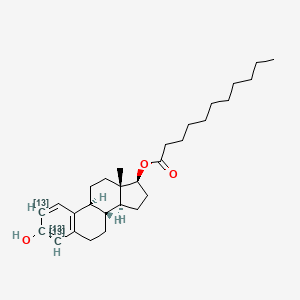
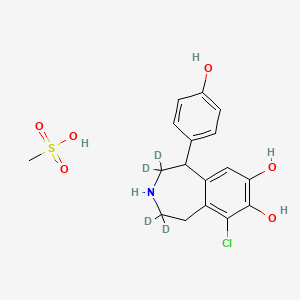

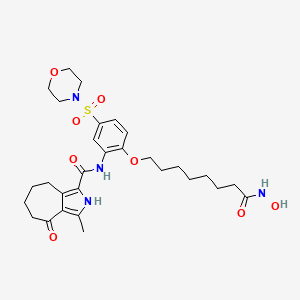
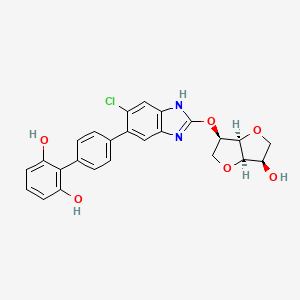
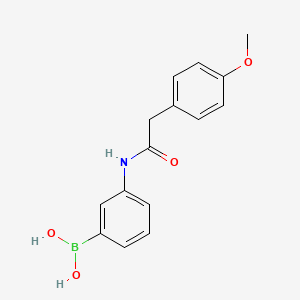

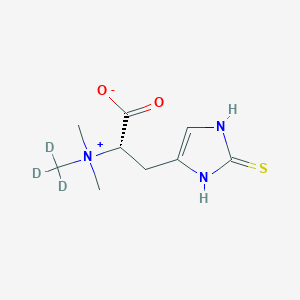
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
